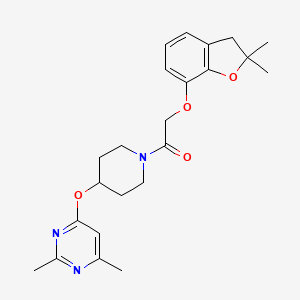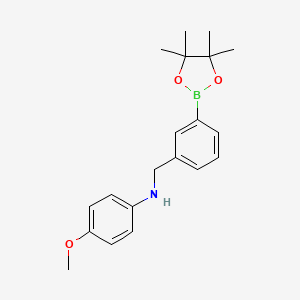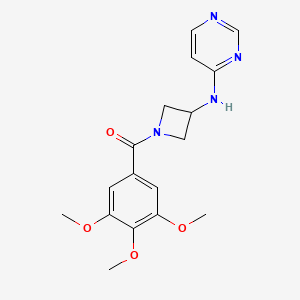![molecular formula C9H12N4 B2859735 2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1517988-24-7](/img/structure/B2859735.png)
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a compound that falls under the category of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For example, a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other 1,2,4-triazolo[1,5-a]pyrimidines . The ring system of these compounds is isoelectronic with that of purines .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to have numerous applications in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed. This process features direct metal-free oxidative N-N bond formation, offering short reaction times and high yields (Zheng et al., 2014).
- Synthesis of [1,2,4]Triazolo[1,5-a]pyridines : New methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines without 2-position substituents were achieved using 2-aminopyridines and N-(pyrid-2-yl)formamidoximes. This approach allows for the preparation of triazoles with diverse substitutions on the pyridine ring (Huntsman & Balsells, 2005).
Pharmaceutical Applications
- Antiproliferative Activity Against Cancer Cell Lines : Fluorinated 1,2,4-triazolo[1,5-a][1,3,5]triazines displayed significant antiproliferative activity against breast, colon, and lung cancer cell lines. The compounds were synthesized from (iso)nicotinic hydrazides and showed potential as cancer therapeutics (Dolzhenko et al., 2008).
- Inhibitors for Type 2 Diabetes Treatment : Compounds such as (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide were developed as dipeptidyl peptidase IV inhibitors, showing potential for treating type 2 diabetes (Edmondson et al., 2006).
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : Bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine, such as TPATP and TPAPTP, were developed for use in red phosphorescent OLEDs. They showed high efficiency and good electroluminescent properties, indicating their potential in display technologies (Kang et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
It is known that the lipophilicity of similar compounds can be modulated to resolve issues related to cyp direct inhibition (di), thereby improving their bioavailability .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have a range of effects, including modulation of immune response, alteration of oxygen sensing mechanisms, and disruption of signal transduction pathways .
Action Environment
It is known that the reaction temperature can play a role in the synthesis of similar compounds .
Orientations Futures
The future directions for “2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” and similar compounds could involve further exploration of their potential in drug design . Given their versatility and the various biological activities they have been found to have, these compounds could have numerous applications in medicinal chemistry .
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyridines, the class of compounds to which it belongs, exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Cellular Effects
It is known that similar compounds have been reported to have good antiproliferative activity in breast cancer cell lines (MCF-7, LN) .
Molecular Mechanism
It is known that similar compounds act as inhibitors of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 .
Temporal Effects in Laboratory Settings
It is known that similar compounds have been synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions .
Metabolic Pathways
It is known that similar compounds play a pivotal role in many biological processes including metabolism and aging .
Propriétés
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUQLKLRCJZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2859654.png)
![N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2859655.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
